Cas no 890591-60-3 (methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate)
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
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- MDL: MFCD06740821
- Inchi: 1S/C10H11N3O2/c1-13-5-3-4-9(13)7-6-8(12-11-7)10(14)15-2/h3-6H,1-2H3,(H,11,12)
- InChI Key: NBOSDYDTJRQZMC-UHFFFAOYSA-N
- SMILES: N1C(C(OC)=O)=CC(C2=CC=CN2C)=N1
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-222500-1g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 1g |
$642.0 | 2023-09-16 | |
| Enamine | EN300-222500-5g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 5g |
$1862.0 | 2023-09-16 | |
| Enamine | EN300-222500-10g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 10g |
$2762.0 | 2023-09-16 | |
| Chemenu | CM465921-250mg |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95%+ | 250mg |
$*** | 2023-03-29 | |
| Chemenu | CM465921-500mg |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95%+ | 500mg |
$*** | 2023-03-29 | |
| Chemenu | CM465921-1g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95%+ | 1g |
$*** | 2023-03-29 | |
| Enamine | EN300-222500-0.05g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 0.05g |
$149.0 | 2023-09-16 | |
| Enamine | EN300-222500-0.1g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 0.1g |
$221.0 | 2023-09-16 | |
| Enamine | EN300-222500-0.25g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 0.25g |
$315.0 | 2023-09-16 | |
| Enamine | EN300-222500-0.5g |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate |
890591-60-3 | 95% | 0.5g |
$501.0 | 2023-09-16 |
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate Suppliers
methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate
Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate (CAS No. 890591-60-3): An Overview
Methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate (CAS No. 890591-60-3) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, also known as methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate, belongs to the class of pyrazoles and pyrroles, which are known for their diverse biological activities and synthetic applications.
The molecular structure of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate consists of a pyrazole ring fused to a pyrrole ring, with a methyl ester group attached to the carboxylate moiety. This unique structure confers the compound with several interesting properties, making it a valuable intermediate in organic synthesis and a potential lead compound in drug discovery.
Recent studies have highlighted the significance of methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate in various biological processes. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
In addition to its anti-inflammatory effects, methyl 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylate has been investigated for its potential as an antitumor agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways. For example, a study published in Cancer Research found that methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate selectively targets and disrupts the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer.
The synthetic accessibility of methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate has also been a subject of extensive research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the condensation of methyl pyrazolecarboxylate with a suitable pyrrole derivative under mild conditions. This approach not only simplifies the synthesis but also allows for easy modification of the molecular structure, facilitating the development of novel derivatives with enhanced biological activities.
In the context of drug discovery, methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate has shown promise as a lead compound for the development of new therapeutic agents. Its ability to modulate multiple biological targets makes it an attractive candidate for further optimization and clinical evaluation. Ongoing clinical trials are exploring its efficacy in treating various inflammatory and cancer-related conditions.
Beyond its pharmaceutical applications, methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate has found use in other areas of chemistry. For example, it serves as a valuable building block in the synthesis of complex organic molecules and materials science applications. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic devices.
In conclusion, methyl 3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylate (CAS No. 890591-60-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its diverse biological activities, synthetic accessibility, and structural versatility make it an important molecule to study and develop further. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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